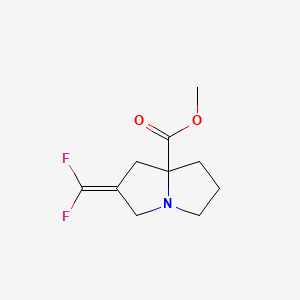
4-Iodo-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. For this compound, phenylhydrazine reacts with 4-iodoacetophenone in the presence of an acid catalyst such as methanesulfonic acid.
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of 4-iodoaniline with 2-bromoacetophenone, followed by cyclization to form the indole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis or palladium-catalyzed cross-coupling methods. These processes are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the nitrogen atom. Common reactions include halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The iodine atom at the 4-position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve selective substitution.
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are used in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products:
Electrophilic Substitution: Products include 4-bromo-2-phenyl-1H-indole, 4-nitro-2-phenyl-1H-indole, and 4-sulfonyl-2-phenyl-1H-indole.
Nucleophilic Substitution: Products include 4-amino-2-phenyl-1H-indole and 4-thio-2-phenyl-1H-indole.
Oxidation and Reduction: Products include indole-2,3-dione derivatives and indoline derivatives.
Aplicaciones Científicas De Investigación
4-Iodo-2-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It is used in the study of indole-based biological pathways and as a probe for investigating enzyme activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
2-Phenylindole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-phenyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Nitro-2-phenyl-1H-indole: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness: 4-Iodo-2-phenyl-1H-indole is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C14H10IN |
|---|---|
Peso molecular |
319.14 g/mol |
Nombre IUPAC |
4-iodo-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H10IN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H |
Clave InChI |
GJQQNJVRUSNSHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15333349.png)


![8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B15333361.png)



![[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol](/img/structure/B15333393.png)
![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B15333399.png)



